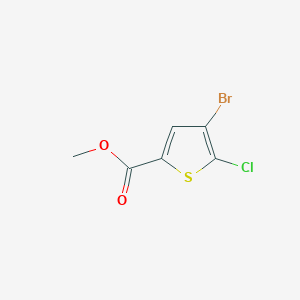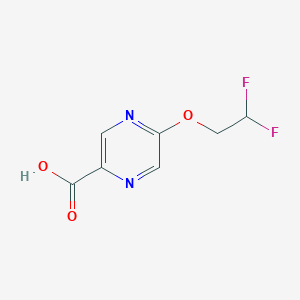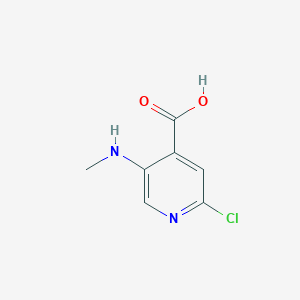![molecular formula C10H11Cl3N2S B1426782 ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-46-7](/img/structure/B1426782.png)
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
Descripción general
Descripción
The compound ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound is related to the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride can be inferred from its name and the general structure of thiazoles . Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a chlorophenyl group and a methylamine group attached to the thiazole ring .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including “[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride”, have been found to exhibit potent antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells .
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Effects
Thiazoles have been found to have antimicrobial and antifungal effects . This suggests that they could be used in the development of new antibiotics and antifungal medications .
Antiviral Properties
Some thiazole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs .
Diuretic Effects
Thiazole compounds have been reported to have diuretic effects . This means they could potentially be used to increase urine production in the body, helping to remove excess fluid and salt .
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This suggests that they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Properties
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests that they could potentially be used in the development of new cancer treatments .
Anticonvulsant Properties
Thiazole derivatives have been reported to have anticonvulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy .
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUINFGSHYHFVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



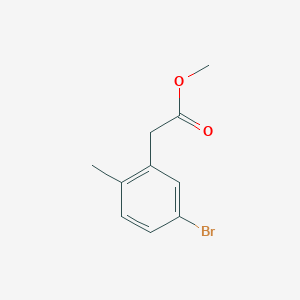
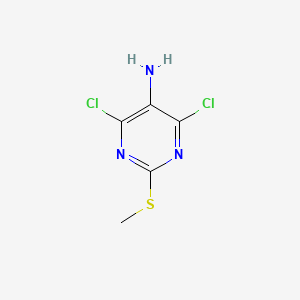
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)

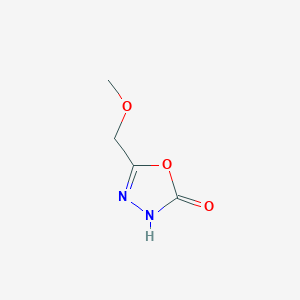



![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)

